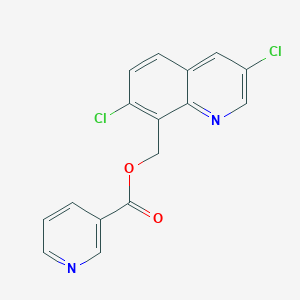
(3,7-Dichloroquinolin-8-yl)methyl pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,7-Dichloroquinolin-8-yl)methyl nicotinate is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,7-Dichloroquinolin-8-yl)methyl nicotinate typically involves the reaction of 3,7-dichloroquinoline with nicotinic acid or its derivatives. One common method involves the esterification of nicotinic acid with (3,7-dichloroquinolin-8-yl)methanol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is heated to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
(3,7-Dichloroquinolin-8-yl)methyl nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
(3,7-Dichloroquinolin-8-yl)methyl nicotinate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antimalarial activities.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3,7-Dichloroquinolin-8-yl)methyl nicotinate involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes involved in DNA replication and repair, leading to its antimicrobial and anticancer effects. The compound may also interact with cellular receptors and signaling pathways, modulating inflammatory responses and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
4,7-Dichloroquinoline: Used as an intermediate in the synthesis of antimalarial drugs like chloroquine and hydroxychloroquine.
4,7-Dichloro-8-methylquinoline: Another quinoline derivative with potential biological activities.
Uniqueness
(3,7-Dichloroquinolin-8-yl)methyl nicotinate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the quinoline and nicotinate moieties makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
89517-12-4 |
|---|---|
Molecular Formula |
C16H10Cl2N2O2 |
Molecular Weight |
333.2 g/mol |
IUPAC Name |
(3,7-dichloroquinolin-8-yl)methyl pyridine-3-carboxylate |
InChI |
InChI=1S/C16H10Cl2N2O2/c17-12-6-10-3-4-14(18)13(15(10)20-8-12)9-22-16(21)11-2-1-5-19-7-11/h1-8H,9H2 |
InChI Key |
HJLHEFPKVYFWRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)OCC2=C(C=CC3=CC(=CN=C32)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


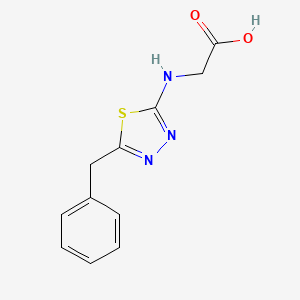

![6-Chloro-N-[(3,4-dimethylphenyl)methyl]pyridazin-3-amine](/img/structure/B12912838.png)

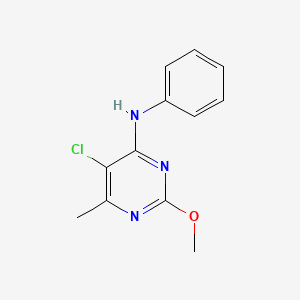
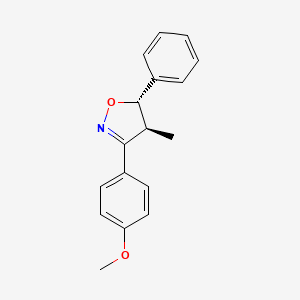
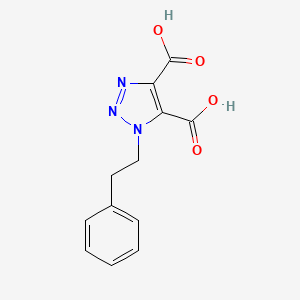

![3-Methyl-6-(3-(piperidin-1-yl)propanoyl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B12912865.png)
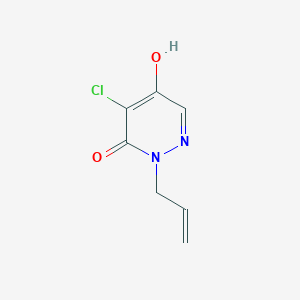
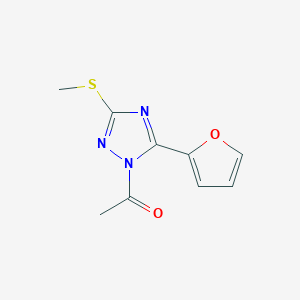
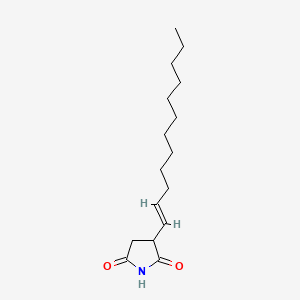
![3-(2,4-Difluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12912878.png)
![Isoxazole, 5-[(2,4-dibromophenoxy)methyl]-4,5-dihydro-3-phenyl-](/img/structure/B12912884.png)
